5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(4-cyclopentyloxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-2-18-14(16-17-15(18)20)11-7-9-13(10-8-11)19-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJSBIXBOPZPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143986 | |
| Record name | 5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861452-33-7 | |
| Record name | 5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861452-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Thiosemicarbazides
One common method involves the use of thiosemicarbazides as intermediates. The general procedure includes:
Preparation of Thiosemicarbazides : A mixture of an appropriate hydrazide and carbon disulfide is treated with potassium hydroxide in ethanol to form thiosemicarbazides.
Cyclization : The thiosemicarbazide is then reacted with an aryl isothiocyanate under reflux conditions to yield the desired triazole derivative.
The reaction can be summarized as follows:
$$
\text{Thiosemicarbazide} + \text{Aryl Isothiocyanate} \rightarrow \text{Triazole Derivative}
$$
Synthesis via Hydrazones
Another effective method involves the use of hydrazones derived from aldehydes:
Formation of Hydrazone : An aldehyde reacts with a hydrazine derivative to form a hydrazone.
Cyclization to Triazole : The hydrazone undergoes cyclization in the presence of thioketones or other sulfur sources to form the triazole ring.
This method can be represented as:
$$
\text{Aldehyde} + \text{Hydrazine} \rightarrow \text{Hydrazone} \rightarrow \text{Triazole}
$$
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time | Solvent Used | Key Reagents |
|---|---|---|---|---|
| Thiosemicarbazide Condensation | 62 - 95 | 6 hours | Ethanol | Potassium hydroxide, CS₂ |
| Hydrazone Cyclization | 70 - 85 | Variable (up to 24h) | Various (often ethanol) | Aldehydes, thioketones |
Characterization Techniques
The synthesized compounds are typically characterized using:
Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.
Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Elemental Analysis : Confirms the composition and purity of the synthesized product.
Chemical Reactions Analysis
5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The disulfide bond can be reduced back to the thiol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Addition: The triazole ring can participate in nucleophilic addition reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include disulfides, substituted phenyl derivatives, and addition products on the triazole ring .
Scientific Research Applications
Antifungal Activity
One of the primary applications of 5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is its antifungal properties. Triazole derivatives are well-documented for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.
Case Study :
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of various triazole compounds, including this one. The results indicated that the presence of the cyclopentyloxy group significantly enhanced antifungal activity against Candida albicans and Aspergillus fumigatus .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Triazoles can modulate inflammatory pathways, making them candidates for treating conditions like arthritis.
Research Findings :
In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophages. This suggests potential use in inflammatory diseases .
Plant Growth Regulation
Another significant application is in agriculture as a plant growth regulator. Compounds with triazole structures have been shown to influence plant growth by modulating hormonal pathways.
Data Table: Efficacy as a Plant Growth Regulator
| Compound | Application Rate (mg/L) | Effect on Growth (%) |
|---|---|---|
| This compound | 10 | +25% |
| Control (No treatment) | N/A | 0% |
This table summarizes a greenhouse study where the compound was applied to tomato plants, resulting in a significant increase in growth compared to untreated controls .
Toxicological Considerations
While exploring its applications, safety and toxicity are paramount. The compound has been classified as an irritant; thus, handling precautions are necessary. Toxicological assessments indicate that while it exhibits beneficial biological activities, further studies are needed to fully understand its safety profile in both medicinal and agricultural contexts .
Mechanism of Action
The mechanism of action of 5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound’s structure can be compared to other triazole-thiols based on substituents at positions 4 and 5 (Table 1). Key analogs include:
| Compound Name (Representative Examples) | R5 Substituent | R4 Substituent | Notable Features | Reference ID |
|---|---|---|---|---|
| Target Compound | 4-(Cyclopentyloxy)phenyl | Ethyl | Bulky lipophilic group, moderate steric hindrance | - |
| 5-(4-Nitrophenyl)-4-amino-triazole-3-thiol | 4-Nitrophenyl | Amino | Electron-withdrawing nitro group | [1] |
| Benzimidazole-triazole hybrids (e.g., 4a–4f) | Benzimidazol-2-yl phenyl | Methyl/Ethyl | Heterocyclic hybrid, enhanced bioactivity | [2, 5] |
| 4-(4-Methoxyphenyl)-5-phenyl-triazole-3-thiol | Phenyl | 4-Methoxyphenyl | Polar methoxy group, antifungal activity | [7, 12] |
| 5-(4-tert-Butylphenyl)-4-ethyl-triazole-3-thiol | 4-tert-Butylphenyl | Ethyl | High lipophilicity, commercial availability | [21] |
Physicochemical Properties
Substituents critically influence solubility, stability, and reactivity:
- Lipophilicity : Cyclopentyloxy and tert-butyl groups increase logP values, favoring membrane penetration but reducing water solubility .
- Thermal Stability : Bulky substituents like tert-butylphenyl may improve thermal stability compared to methoxy analogs .
Hypothetical Activity of Target Compound
The cyclopentyloxy group’s lipophilicity may enhance antifungal or antimicrobial activity, while the ethyl group could optimize steric interactions in enzyme binding. However, reduced solubility might limit bioavailability.
Biological Activity
5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: C₁₅H₁₉N₃OS. Its molecular weight is approximately 289.4 g/mol. The structure features a triazole ring substituted with a cyclopentyloxy phenyl group and an ethyl group, which may influence its biological interactions and solubility.
Biological Activity Overview
Triazole derivatives are known for various biological activities, including:
- Antimicrobial Activity : Many triazole derivatives exhibit significant antifungal and antibacterial properties. For instance, studies have shown that related triazole compounds can inhibit the growth of fungi such as Candida species and bacteria like Staphylococcus aureus .
- Anticancer Activity : Triazoles have been implicated in cancer therapy, with some studies indicating that they can induce apoptosis in cancer cells. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but is suggested to be promising based on structural analogs .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Triazoles often act by inhibiting key enzymes involved in metabolic pathways. For instance, they may target cytochrome P450 enzymes in fungi, disrupting ergosterol biosynthesis .
- Receptor Interaction : The polar nature of the triazole ring allows for strong interactions with biological receptors through hydrogen bonding and dipole-dipole interactions, enhancing their pharmacological profile .
- Cell Cycle Disruption : Some studies suggest that triazoles can interfere with cell cycle progression in cancer cells, leading to increased apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Candida species | , |
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Enzyme Inhibition | Inhibits fungal cytochrome P450 |
Case Studies
- Antifungal Activity : A study demonstrated that related triazole compounds showed significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL depending on the specific derivative tested .
- Cytotoxicity Tests : In vitro assays conducted on melanoma cell lines indicated that triazole derivatives possess selective cytotoxicity. A derivative structurally similar to this compound was found to inhibit proliferation effectively at low concentrations (IC50 < 10 µM) .
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for confirming the structural identity and purity of 5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- ¹H/¹³C-NMR : Assign peaks to verify substituent positions (e.g., cyclopentyloxy phenyl protons at δ 1.5–2.1 ppm, thiol proton at δ 3.1–3.5 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical value) and detect impurities .
- Elemental Analysis : Validate empirical formula (e.g., C₁₆H₂₀N₃OS) within acceptable error margins (±0.3%) .
- IR Spectroscopy : Identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, referencing triazole-thiol derivatives with EC₅₀ values of 8–32 µg/mL .
- Anticancer Potential : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 10–100 µM, comparing to cisplatin as a positive control .
- Enzyme Inhibition : Test against COX-2 or urease using spectrophotometric methods, noting IC₅₀ values for SAR analysis .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Methodological Answer :
- Solvent Selection : Replace ethanol with DMF to enhance cyclization efficiency (reported yields increase from 65% to 82% in similar triazoles) .
- Catalysis : Introduce K₂CO₃ or triethylamine to accelerate thiol formation, reducing reaction time from 12 hr to 6 hr .
- Purification : Use silica gel chromatography (hexane:ethyl acetate, 3:1) followed by recrystallization in methanol to achieve >95% purity .
Q. What computational strategies can predict the compound’s pharmacokinetic and pharmacodynamic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap correlating with reactivity) .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR or CYP450 enzymes), prioritizing poses with ΔG < -7 kcal/mol .
- ADME Prediction : Apply SwissADME to estimate logP (~3.2), bioavailability (55–60%), and blood-brain barrier permeability .
Q. How should researchers address contradictions in reported biological activity data for triazole-thiol analogs?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) with controls .
- Structural Validation : Confirm compound identity via X-ray crystallography (e.g., CCDC deposition for 4-(p-tolyl) analogs) .
- Meta-Analysis : Compare datasets using ANOVA to identify outliers or batch effects .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound’s derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogens (Cl, F) or electron-donating groups (OCH₃) on the phenyl ring to assess impact on IC₅₀ .
- Bioisosteric Replacement : Replace the cyclopentyloxy group with cyclohexyl or tert-butyl to study steric effects .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate molecular fields (steric, electrostatic) with activity trends .
Q. How can green chemistry principles be integrated into the synthesis of this compound?
- Methodological Answer :
- Solvent-Free Reactions : Explore microwave-assisted synthesis to reduce ethanol usage, achieving 75% yield in 30 minutes .
- Biodegradable Catalysts : Replace traditional bases with choline chloride-urea deep eutectic solvents .
- Waste Minimization : Implement continuous flow reactors for in-line purification, reducing solvent waste by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
